Cas no 78920-33-9 (2-(2-Bromophenyl)-3-phenylpropan-1-ol)

2-(2-Bromophenyl)-3-phenylpropan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-(2-Bromophenyl)-3-phenylpropan-1-ol
- AKOS018009946
- 78920-33-9
- DB-098042
-
- インチ: InChI=1S/C15H15BrO/c16-15-9-5-4-8-14(15)13(11-17)10-12-6-2-1-3-7-12/h1-9,13,17H,10-11H2
- InChIKey: JQXZHORFBRGWQS-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)CC(CO)C2=CC=CC=C2Br
計算された属性
- せいみつぶんしりょう: 290.03063g/mol
- どういたいしつりょう: 290.03063g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 20.2Ų
2-(2-Bromophenyl)-3-phenylpropan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019117965-1g |
2-(2-Bromophenyl)-3-phenylpropan-1-ol |
78920-33-9 | 95% | 1g |
$433.08 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742731-1g |
2-(2-Bromophenyl)-3-phenylpropan-1-ol |
78920-33-9 | 98% | 1g |
¥3368.00 | 2024-07-28 | |
Crysdot LLC | CD12030863-1g |
2-(2-Bromophenyl)-3-phenylpropan-1-ol |
78920-33-9 | 95+% | 1g |
$491 | 2024-07-24 |
2-(2-Bromophenyl)-3-phenylpropan-1-ol 関連文献
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
2-(2-Bromophenyl)-3-phenylpropan-1-olに関する追加情報
Introduction to 2-(2-Bromophenyl)-3-phenylpropan-1-ol (CAS No. 78920-33-9)
2-(2-Bromophenyl)-3-phenylpropan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 78920-33-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a brominated aromatic ring and a phenyl-substituted propyl chain, has garnered attention due to its structural versatility and potential biological activities. The presence of both bromine and phenyl groups makes it a valuable intermediate in synthetic chemistry, particularly in the development of more complex molecules.
The structural motif of 2-(2-Bromophenyl)-3-phenylpropan-1-ol positions it as a key precursor in the synthesis of various pharmacologically relevant compounds. Its dual aromaticity, coupled with the aliphatic alcohol functionality at the terminal carbon, allows for diverse chemical modifications. These modifications can be tailored to explore different biological pathways, making the compound a versatile tool in medicinal chemistry.
In recent years, there has been growing interest in molecules that incorporate both bromine and phenyl substituents due to their ability to enhance binding affinity and metabolic stability. The bromine atom, in particular, serves as a reactive handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl systems, which are prevalent in many FDA-approved drugs.
The phenylpropan-1-ol backbone of 2-(2-Bromophenyl)-3-phenylpropan-1-ol is also notable for its potential biological interactions. Phenylpropionic acid derivatives have been extensively studied for their roles in modulating inflammatory pathways and pain perception. For instance, compounds structurally related to this molecule have shown promise in preclinical studies as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of nonsteroidal anti-inflammatory drugs (NSAIDs).
Recent advancements in computational chemistry have further highlighted the significance of 2-(2-Bromophenyl)-3-phenylpropan-1-ol. Molecular docking studies suggest that this compound can interact with various protein targets, including enzymes and receptors involved in metabolic disorders and neurodegenerative diseases. The bromine substituent is particularly important in these interactions, as it can form hydrogen bonds or participate in π-stacking interactions with the target proteins.
The synthesis of 2-(2-Bromophenyl)-3-phenylpropan-1-ol typically involves multi-step organic transformations. A common route starts from commercially available 2-bromobenzaldehyde and 3-phenylpropene, followed by reduction steps to introduce the hydroxyl group at the terminal carbon. This synthetic pathway underscores the compound's accessibility while maintaining high purity standards suitable for pharmaceutical applications.
In the context of drug discovery, 2-(2-Bromophenyl)-3-phenylpropan-1-ol serves as a building block for more complex scaffolds. Researchers have leveraged its structure to develop novel analogs with enhanced pharmacokinetic properties or improved target specificity. For example, modifications at the hydroxyl group or the phenyl rings can lead to derivatives with altered solubility profiles or increased bioavailability.
The role of brominated aromatic compounds in medicinal chemistry cannot be overstated. These molecules often exhibit enhanced binding affinities due to their ability to engage multiple binding sites on biological targets. The bromine atom's electronegativity also influences electronic distributions within the molecule, which can be exploited to fine-tune reactivity and selectivity.
Current research is exploring new synthetic methodologies to improve the accessibility of 2-(2-Bromophenyl)-3-phenylpropan-1-ol and its derivatives. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and copper-mediated oxidation reactions, are being employed to streamline synthetic routes and reduce costs. These innovations are crucial for enabling large-scale production needed for clinical trials and commercialization.
The pharmacological potential of 2-(2-Bromophenyl)-3-phenylpropan-1-ol extends beyond anti-inflammatory applications. Preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for treating conditions like Alzheimer's disease or Parkinson's disease. The phenolic hydroxyl group is particularly relevant here, as it can participate in redox signaling pathways that are dysregulated in these neurodegenerative disorders.
In conclusion, 2-(2-Bromophenyl)-3-phenylpropan-1-ol (CAS No. 78920-33-9) represents a promising scaffold in pharmaceutical research due to its structural features and synthetic tractability. Its dual aromaticity and functionalizable sites make it an ideal candidate for developing novel therapeutic agents targeting various diseases. As synthetic methodologies continue to evolve and computational tools provide deeper insights into molecular interactions, compounds like this will remain at the forefront of drug discovery efforts.
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